2-(4-Methylpyridin-3-yl)propan-2-amine
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Overview
Description
2-(4-Methylpyridin-3-yl)propan-2-amine is a chemical compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)propan-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction typically occurs under mild conditions, making it efficient and environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(4-Methylpyridin-3-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with different chemical properties.
3-Aminopyridine: Another pyridine derivative with an amine group at a different position.
4-Methylpyridine: Similar in structure but lacks the amine group.
Uniqueness
2-(4-Methylpyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an amine group on the pyridine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methylpyridin-3-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-5-11-6-8(7)9(2,3)10/h4-6H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPBGOMTIWRXFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(C)(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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